molecular formula C22H25FN4OS B2441305 2-(4-环己基哌嗪-1-基)-7-(4-氟苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1243008-31-2

2-(4-环己基哌嗪-1-基)-7-(4-氟苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮

货号: B2441305
CAS 编号: 1243008-31-2
分子量: 412.53
InChI 键: DRJOFIGZVQJVMY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative . It contains a cyclohexylpiperazin-1-yl group and a 4-fluorophenyl group.


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, a 4-cyclohexylpiperazin-1-yl group, and a 4-fluorophenyl group.


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They can undergo various chemical reactions, including cyclization, to form different derivatives .


Physical and Chemical Properties Analysis

The compound has a melting point of 265-266 °C . Its IR spectrum shows peaks at 3302 cm^-1 (NH), 2210 cm^-1 (C≡N), and 1662 cm^-1 (C=O) .

科学研究应用

血清素和多巴胺受体亲和力

一系列化合物,包括噻吩并[3,2-d]嘧啶-4(3H)-酮的变化,被制备出来以探索它们对D2和D3多巴胺受体以及血清素5-HT1A受体的亲和力。这项研究旨在了解受体结合的结构贡献,突出这些化合物在开发抗精神病药物方面的潜力,由于它们在这些受体上的部分激动剂活性,这些药物具有更高的疗效和更少的副作用(Wustrow等人,1998)

杀虫活性

具有与噻吩并[3,2-d]嘧啶-4(3H)-酮相似的核心结构的化合物表现出显着的杀虫活性。这项研究探讨了它们对蚊子幼虫和植物病原真菌的有效性,表明它们作为控制蚊子种群和植物疾病的可行候选者的潜力(崔等人,2015)

磷酸二酯酶1抑制剂

一组多环化合物,包括噻吩并[3,2-d]嘧啶-4(3H)-酮衍生物,被设计和合成作为磷酸二酯酶1(PDE1)抑制剂。这些化合物经过系统优化,最终成为治疗与精神分裂症、阿尔茨海默病和其他疾病相关的认知缺陷的临床候选药物。这突出了该化合物在解决认知障碍中的作用(李等人,2016)

抗癌和抗炎剂

噻吩并[3,2-d]嘧啶-4(3H)-酮衍生物被合成并评估其抗癌和抗5-脂氧合酶活性。这些化合物显示出作为双功能剂的潜力,为癌症治疗和炎症管理提供了一种新方法(Rahmouni等人,2016)

血管内皮生长因子受体3抑制剂

对噻吩并[2,3-d]嘧啶衍生物的研究导致发现了血管内皮生长因子受体3(VEGFR3)的新型抑制剂。这些抑制剂在转移性三阴性乳腺癌的治疗中显示出显着的潜力,通过抑制癌细胞的增殖和迁移并诱导细胞凋亡,突出了这些化合物在癌症治疗中的治疗潜力(李等人,2021)

未来方向

Thieno[3,2-d]pyrimidines, including this compound, continue to attract interest due to their diverse biological activities . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry.

属性

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4OS/c23-16-8-6-15(7-9-16)18-14-29-20-19(18)24-22(25-21(20)28)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h6-9,14,17H,1-5,10-13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJOFIGZVQJVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。